

# Application Notes and Protocols for ATC0065 in Rodent Depression Studies

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: ATC0065

Cat. No.: B1665809

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## Introduction

**ATC0065** is a nonpeptidic, orally active antagonist of the melanin-concentrating hormone receptor 1 (MCHR1).<sup>[1]</sup> The melanin-concentrating hormone (MCH) system is implicated in the regulation of various physiological processes, including energy balance, mood, and stress responses. Blockade of MCHR1 has emerged as a potential therapeutic strategy for the treatment of depression and anxiety.<sup>[1]</sup> These application notes provide a comprehensive overview of the administration of **ATC0065** in rodent models of depression, including detailed experimental protocols and a summary of available quantitative data.

## Mechanism of Action

**ATC0065** exerts its effects by blocking the binding of the endogenous neuropeptide melanin-concentrating hormone (MCH) to its receptor, MCHR1. MCHR1 is a G-protein coupled receptor (GPCR) that primarily couples to Gai/o and Gαq proteins.

- **Gai/o Coupling:** Activation of the Gai/o pathway by MCH leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).<sup>[2]</sup>
- **Gαq Coupling:** Activation of the Gαq pathway stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.

By antagonizing MCHR1, **ATC0065** prevents these downstream signaling events. The antidepressant-like effects of MCHR1 antagonists are thought to be mediated, at least in part, by the disinhibition of the cAMP-PKA-CREB signaling pathway in brain regions associated with mood regulation.

## MCHR1 Signaling Pathway

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## References

- 1. jneurosci.org [jneurosci.org]
- 2. Mchr1 melanin-concentrating hormone receptor 1 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)